molecular formula C26H30N2O9S B3941060 1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3941060
M. Wt: 546.6 g/mol
InChI Key: MEDYGXWTKLAQIC-UHFFFAOYSA-N
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Description

1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a naphthalen-2-ylsulfonyl group and a 2,3,4-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the Naphthalen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using naphthalen-2-ylsulfonyl chloride under basic conditions.

    Attachment of the 2,3,4-Trimethoxyphenylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks a 2,3,4-trimethoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.

    Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfonyl and methoxy groups.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The trimethoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the combination of its sulfonyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S.C2H2O4/c1-29-22-11-9-20(23(30-2)24(22)31-3)17-25-12-14-26(15-13-25)32(27,28)21-10-8-18-6-4-5-7-19(18)16-21;3-1(4)2(5)6/h4-11,16H,12-15,17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDYGXWTKLAQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

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